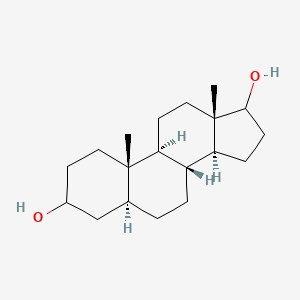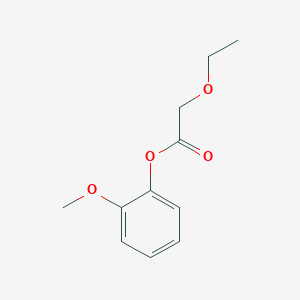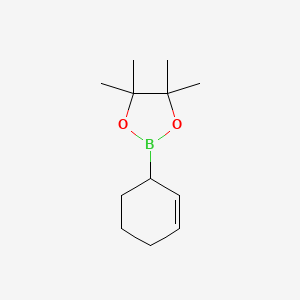
5a-Androstandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5a-Androstandiol: is a naturally occurring steroid hormone and a metabolite of testosterone. It is produced through the 5-alpha metabolic pathway, which involves the enzyme 5-alpha-reductase. This compound is more androgenic than its counterpart, 5-beta-androstandiol, and plays a significant role in the development and maintenance of male characteristics. It is also involved in various physiological processes, including immune system regulation and skin health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5a-Androstandiol typically involves the reduction of testosterone or androstenedione. The process can be carried out using various reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled conditions. The reaction is usually performed in an organic solvent like tetrahydrofuran or ethanol, and the temperature is maintained at a moderate level to ensure the selective reduction of the double bond in the steroid nucleus .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reduction methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The starting materials, typically testosterone or androstenedione, are sourced from natural or synthetic origins, and the entire process is carried out under stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5a-Androstandiol undergoes several types of chemical reactions, including:
Oxidation: Conversion to androstanedione using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to dihydrotestosterone using strong reducing agents.
Substitution: Introduction of functional groups at specific positions on the steroid nucleus using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethanol, methanol.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Androstanedione: Formed through oxidation.
Dihydrotestosterone: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
5a-Androstandiol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid hormones and derivatives.
Biology: Studied for its role in androgenic and estrogenic pathways, as well as its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions like androgen deficiency, prostate disorders, and skin diseases.
Industry: Utilized in the production of pharmaceuticals and as a marker for androgenic activity in various assays
Mechanism of Action
The mechanism of action of 5a-Androstandiol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The compound also influences the activity of enzymes like 5-alpha-reductase and aromatase, which are involved in the metabolism of androgens and estrogens. Additionally, this compound acts as a neurosteroid, modulating neuronal excitability through its interaction with GABA_A receptors .
Comparison with Similar Compounds
Similar Compounds
5-beta-Androstandiol: Less androgenic and follows the 5-beta metabolic pathway.
Androstenedione: A precursor in the biosynthesis of testosterone and estrogens.
Dihydrotestosterone: A more potent androgen formed from the reduction of testosterone.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione and other androgens
Uniqueness
5a-Androstandiol is unique due to its higher androgenic activity compared to 5-beta-Androstandiol and its significant role in the 5-alpha metabolic pathway. Its ability to modulate both androgenic and estrogenic pathways, as well as its neurosteroid activity, distinguishes it from other similar compounds .
Properties
CAS No. |
21862-74-8 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13?,14-,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
CBMYJHIOYJEBSB-WZDBAGNOSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)
![[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)

![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)


![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)

![Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13398215.png)




